Cas no 162035-85-0 (3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile)
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisoxazole-5-carbonitrile,2,3-dihydro-3-oxo-
- 3-oxo-2,3-dihydrobenzo[disoxazole-5-carbonitrile
- 1,2-Benzisoxazole-5-carbonitrile,2,3-dihydro-3-oxo-(9CI)
- 3-oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile
- 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile
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- Inchi: 1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11)
- InChI Key: APYFEOFOBYJQLH-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C#N)=CC=2C(N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 255
- XLogP3: 0.9
- Topological Polar Surface Area: 62.1
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB572688-1g |
3-Hydroxy-benzo[d]isoxazole-5-carbonitrile, 95%; . |
162035-85-0 | 95% | 1g |
€909.90 | 2025-04-20 |
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile Suppliers
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile (CAS 162035-85-0): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
In the realm of heterocyclic chemistry, 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile (CAS 162035-85-0) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This benzo[d]isoxazole derivative combines an isoxazole ring fused with a benzene moiety, decorated with a carbonyl group at position 3 and a cyano substituent at position 5, creating a molecular architecture that offers remarkable synthetic versatility.
The growing demand for heterocyclic building blocks in drug discovery has placed 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile in the spotlight. Recent studies highlight its potential as a key intermediate for developing novel pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators. The compound's electron-withdrawing cyano group and hydrogen-bond accepting carbonyl make it particularly valuable for medicinal chemistry applications where precise molecular interactions are crucial.
From a synthetic chemistry perspective, this isoxazole derivative demonstrates excellent reactivity in various transformation reactions. Researchers have successfully employed it in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and cyclization reactions to construct more complex molecular architectures. The presence of both carbonitrile functionality and carbonyl group in the same molecule provides two distinct reactive sites for sequential modifications, making it a valuable scaffold for combinatorial chemistry approaches.
Material scientists have also recognized the potential of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile in developing advanced functional materials. Its rigid, planar structure and electron-deficient character make it suitable for incorporation into organic semiconductors and photovoltaic materials. Recent patent literature reveals applications in OLED technology, where derivatives of this compound serve as electron-transport materials or emitting layer components.
The compound's stability profile has been extensively studied, showing excellent thermal stability up to 200°C, which is particularly important for high-temperature material processing. Its solubility characteristics - moderately soluble in polar organic solvents like DMSO and DMF but poorly soluble in water - make it suitable for various solution-processing techniques in material fabrication.
Analytical characterization of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile typically involves HPLC analysis for purity assessment, with most commercial samples offering ≥98% purity. Spectroscopic identification includes characteristic IR absorption bands at 2240 cm-1 (C≡N stretch) and 1700 cm-1 (C=O stretch), along with distinctive signals in 1H NMR and 13C NMR spectra that aid in structural verification.
Current market trends indicate growing demand for this specialty chemical, particularly from pharmaceutical companies engaged in anticancer drug development and CNS-targeted therapies. The global market for isoxazole derivatives is projected to expand significantly in the coming years, driven by increased R&D investment in small molecule therapeutics and functional materials.
From a regulatory perspective, 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile is not classified as hazardous under current major chemical regulations. However, standard laboratory safety precautions should be observed when handling this compound, including the use of appropriate personal protective equipment and proper ventilation.
Recent innovations in synthetic methodology have improved the accessibility of this compound. Modern flow chemistry techniques have been applied to its synthesis, offering advantages in terms of reaction control and scalability. These advancements are particularly relevant to the pharmaceutical industry's growing interest in continuous manufacturing processes.
Environmental considerations for 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile include its biodegradability profile and ecotoxicological impact. While comprehensive studies are ongoing, preliminary data suggest moderate persistence in aquatic environments, warranting proper disposal methods in industrial settings.
The compound's unique structural features continue to inspire novel applications. Recent publications describe its use in developing fluorescent probes for biological imaging and metal-organic frameworks with potential gas storage capabilities. These emerging applications highlight the compound's versatility beyond traditional pharmaceutical uses.
Quality control standards for 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile have become more stringent, with leading manufacturers now offering comprehensive analytical certificates that include residual solvent analysis, heavy metal content, and chromatographic purity data. This reflects the compound's increasing importance in regulated industries.
Storage recommendations typically suggest keeping the compound in amber glass containers under inert atmosphere at temperatures below 25°C to maintain long-term stability. Proper storage is particularly important for research applications where batch-to-batch consistency is critical.
Future research directions for 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile include exploration of its catalytic applications and potential use in supramolecular chemistry. The compound's ability to participate in hydrogen bonding networks and π-π stacking interactions makes it an interesting candidate for designing molecular assemblies with tailored properties.
In conclusion, 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile (CAS 162035-85-0) represents a valuable heterocyclic compound with diverse applications across multiple scientific disciplines. Its unique combination of structural features, synthetic versatility, and functional group compatibility ensures its continued importance in both academic research and industrial applications.
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